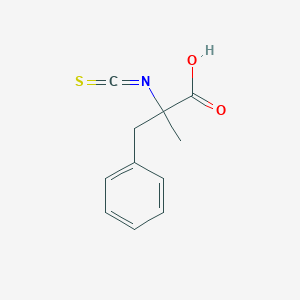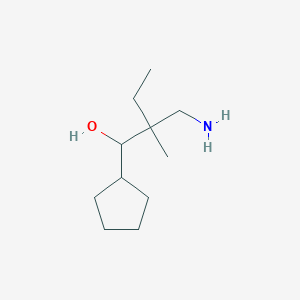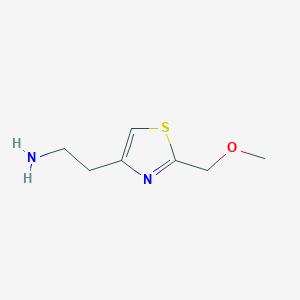
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2,6-dichloropyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole in acetonitrile to form an intermediate, which is then subjected to nucleophilic substitution with secondary amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include secondary amines and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can modify the functional groups attached to the triazole ring.
科学研究应用
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This binding is facilitated by the hydrogen bond accepting and donating characteristics of the triazole ring, allowing it to make specific interactions with different target receptors .
相似化合物的比较
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: A closely related compound with similar biological activities.
5-substituted 1,2,4-triazole-3-carboxylic acids: These compounds have various substituents at the 5-position, leading to different biological properties.
Uniqueness
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the bromine atom and the cyclopropyl group. These substituents enhance its biological activity and make it a valuable compound for further research and development.
属性
分子式 |
C6H6BrN3O2 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC 名称 |
5-bromo-4-cyclopropyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-6-9-8-4(5(11)12)10(6)3-1-2-3/h3H,1-2H2,(H,11,12) |
InChI 键 |
ACVZPMPXZOYZDV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C(=NN=C2Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers](/img/structure/B13634968.png)
![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)


![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)
